molecular formula C18H25N3O B6026672 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine

4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine

Cat. No.: B6026672
M. Wt: 299.4 g/mol
InChI Key: HONKHMXBPVKWIB-UHFFFAOYSA-N
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Description

4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a 1-methylpyrazol-4-yl group and a 3-phenylpropyl group

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-20-13-17(12-19-20)14-21-10-11-22-18(15-21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,12-13,18H,5,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONKHMXBPVKWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCOC(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine typically involves the following steps:

    Formation of the 1-Methylpyrazol-4-yl Intermediate: This can be achieved by reacting 4-chloromethyl-1-methylpyrazole with a suitable nucleophile.

    Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine under basic conditions to form the desired morpholine derivative.

    Introduction of the 3-Phenylpropyl Group: The final step involves the alkylation of the morpholine derivative with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the morpholine and pyrazole rings.

    Reduction: Reduced derivatives with potential removal of oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups attached to the pyrazole ring.

Scientific Research Applications

4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting various diseases.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and morpholine rings can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Methylpyrazol-4-yl)methyl]morpholine: Lacks the 3-phenylpropyl group, which may affect its biological activity and physical properties.

    2-(3-Phenylpropyl)morpholine: Lacks the 1-methylpyrazol-4-yl group, which may influence its reactivity and interactions with biological targets.

Uniqueness

4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine is unique due to the presence of both the 1-methylpyrazol-4-yl and 3-phenylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research.

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